(S)-2-Methylbutane-1,2,4-triol and (R)-2-Methylbutane-1,2,4-triol enantiomers
(S)-2-Methylbutane-1,2,4-triol and (R)-2-Methylbutane-1,2,4-triol enantiomers
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in 2-Methylbutane-1,2,4-triol
2-Methylbutane-1,2,4-triol is a chiral polyol characterized by a stereocenter at the C2 position. This chirality gives rise to two non-superimposable mirror images, the (S) and (R) enantiomers. While sharing identical physical properties in an achiral environment, these enantiomers can exhibit profoundly different biological activities and serve as distinct chiral building blocks in asymmetric synthesis. Understanding the unique properties and synthesis of each enantiomer is paramount for their application in drug discovery and materials science. This guide provides a comprehensive technical overview of the synthesis, separation, and potential applications of (S)- and (R)-2-Methylbutane-1,2,4-triol, offering a valuable resource for researchers in the field.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₃ | |
| Molecular Weight | 120.15 g/mol | |
| CAS Number (Racemate) | 62875-07-4 | |
| Appearance | Colorless, odorless, hygroscopic, oily liquid | |
| Boiling Point | 286.7 °C at 760 mmHg | |
| Density | 1.159 g/cm³ |
Enantioselective Synthesis Strategies
The controlled synthesis of a single enantiomer of 2-methylbutane-1,2,4-triol is crucial for its application in stereospecific synthesis. Several strategies can be employed to achieve this, primarily categorized as chiral pool synthesis and asymmetric synthesis.
Chiral Pool Synthesis: A Pro-Stereo Approach
A logical and widely adopted strategy for the synthesis of enantiomerically pure compounds is to start from a readily available chiral precursor. In the case of (S)-2-Methylbutane-1,2,4-triol, a plausible and efficient route begins with (S)-2-methylmalic acid. This approach leverages the existing stereocenter of the starting material to dictate the stereochemistry of the final product.
The analogous reduction of L-malic acid to (S)-1,2,4-butanetriol is a well-established method, suggesting a similar transformation for the methylated derivative.[1][2][3][4]
Conceptual Workflow for the Synthesis of (S)-2-Methylbutane-1,2,4-triol from (S)-2-Methylmalic Acid:
Figure 1: Conceptual workflow for the synthesis of (S)-2-Methylbutane-1,2,4-triol.
Detailed Protocol: Synthesis of (S)-2-Methylbutane-1,2,4-triol via Reduction of Dimethyl (S)-2-methylsuccinate
This protocol is adapted from established procedures for the reduction of malic acid esters.[1][2][3][4]
Materials:
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Dimethyl (S)-2-methylsuccinate
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Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Methanol (for quenching)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium borohydride (or lithium aluminum hydride) in anhydrous THF.
-
Addition of Ester: Slowly add a solution of dimethyl (S)-2-methylsuccinate in anhydrous THF to the reducing agent suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with several portions of a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-Methylbutane-1,2,4-triol.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure enantiomer.
Asymmetric Synthesis: Creating Chirality
An alternative to chiral pool synthesis is the creation of the stereocenter through an asymmetric reaction. The Sharpless asymmetric dihydroxylation of a suitable prochiral olefin is a powerful tool for this purpose. For the synthesis of chiral 2-methylbutane-1,2,4-triol, 3-methyl-3-buten-1-ol would be a suitable starting material.
Conceptual Workflow for the Synthesis of Chiral 2-Methylbutane-1,2,4-triol via Sharpless Asymmetric Dihydroxylation:
Figure 2: Sharpless asymmetric dihydroxylation approach.
Enantiomeric Separation and Analysis
For racemic mixtures of 2-methylbutane-1,2,4-triol, chiral chromatography is the method of choice for both analytical and preparative-scale separation of the enantiomers.
Chiral Gas Chromatography (GC)
Chiral GC offers high resolution for the separation of volatile enantiomers. Due to the polar nature of the triol, derivatization is often necessary to improve volatility and peak shape.
Conceptual Workflow for Chiral GC Analysis:
Figure 3: Chiral GC analysis workflow.
Detailed Protocol: Chiral GC Analysis of 2-Methylbutane-1,2,4-triol Enantiomers
This protocol is a general guideline and may require optimization for specific instrumentation and columns.[5]
Materials:
-
Racemic 2-Methylbutane-1,2,4-triol
-
Derivatizing agent (e.g., acetic anhydride, trifluoroacetic anhydride, or a silylating agent like BSTFA)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Chiral GC column (e.g., a cyclodextrin-based column such as Rt-βDEXsm)
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
Procedure:
-
Derivatization: In a vial, dissolve a small amount of the racemic triol in the anhydrous solvent. Add an excess of the derivatizing agent and a catalyst if required (e.g., pyridine for acetylation). Heat the mixture if necessary to drive the reaction to completion.
-
Sample Preparation: After the reaction is complete, remove the excess reagent and solvent under a stream of nitrogen. Re-dissolve the derivatized sample in a suitable solvent for GC analysis.
-
GC Analysis: Inject the sample onto the chiral GC column. A temperature program will likely be necessary to achieve good separation.
-
Typical GC conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min).
-
-
-
Data Analysis: The two enantiomers will elute at different retention times, allowing for their quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile technique for both analytical and preparative separations. The choice of the chiral stationary phase (CSP) is critical for achieving separation.
Detailed Protocol: Chiral HPLC Analysis of 2-Methylbutane-1,2,4-triol Enantiomers
This protocol is a general guideline and requires optimization based on the specific CSP and analyte.[6]
Materials:
-
Racemic 2-Methylbutane-1,2,4-triol
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
-
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) due to the lack of a strong UV chromophore)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve the best separation.
-
Sample Preparation: Dissolve the racemic triol in the mobile phase.
-
HPLC Analysis: Inject the sample onto the chiral HPLC column.
-
Typical HPLC conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
Detection: RID or ELSD
-
-
-
Data Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification.
Applications in Drug Development and Asymmetric Synthesis
Chiral molecules are of immense importance in the pharmaceutical industry, as often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful. Chiral building blocks like the enantiomers of 2-methylbutane-1,2,4-triol are valuable starting materials for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).
While specific examples of the direct incorporation of (S)- or (R)-2-methylbutane-1,2,4-triol into marketed drugs are not readily found in the public literature, their structural similarity to other important chiral synthons, such as (S)-1,2,4-butanetriol, suggests their potential utility. (S)-1,2,4-butanetriol is a key intermediate in the synthesis of several drugs, including the cholesterol-lowering medication rosuvastatin and the HIV protease inhibitor amprenavir.[1][4] The additional methyl group in 2-methylbutane-1,2,4-triol could be strategically employed to introduce a specific stereocenter or to modify the pharmacokinetic properties of a drug candidate.
Potential Application as a Chiral Auxiliary:
The hydroxyl groups of 2-methylbutane-1,2,4-triol can be used to temporarily attach the molecule to a prochiral substrate. The inherent chirality of the triol can then direct a subsequent chemical transformation to occur with high stereoselectivity. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.
Biological Activity
At present, there is a lack of publicly available data specifically detailing the biological activities of the individual (S) and (R) enantiomers of 2-methylbutane-1,2,4-triol. However, given the well-established principle of stereospecificity in biological systems, it is highly probable that the two enantiomers would exhibit different interactions with enzymes and receptors. Further research is warranted to explore the pharmacological and toxicological profiles of each enantiomer.
Conclusion
The enantiomers of 2-methylbutane-1,2,4-triol represent valuable and underexplored chiral building blocks for organic synthesis. The synthetic strategies outlined in this guide, particularly the chiral pool approach starting from 2-methylmalic acid, provide a clear pathway to obtaining these compounds in enantiomerically pure form. Furthermore, the analytical methods described enable the crucial step of verifying enantiomeric purity. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of versatile chiral synthons like (S)- and (R)-2-methylbutane-1,2,4-triol is set to increase, opening new avenues for the development of novel therapeutics and advanced materials.
References
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PubChem. 2-Methylbutane-1,2,4-triol. National Center for Biotechnology Information. [Link].
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Coupled biosynthesis and esterification of 1,2,4-butanetriol to simplify its separation from fermentation broth. PMC. [Link].
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Microbial Synthesis of the Energetic Material Precursor 1,2,4-Butanetriol. ResearchGate. [Link].
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Progress in research on the biosynthesis of 1,2,4-butanetriol by engineered microbes. PubMed. [Link].
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Synthesis and Characterization of 1,2,4-Butanetrioltrinitrate. Asian Journal of Chemistry. [Link].
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GC-MS analysis for proof of concept that 1,2,4-butanetriol (BT) can be... ResearchGate. [Link].
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1,2,4-Butanetriol. Wikipedia. [Link].
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